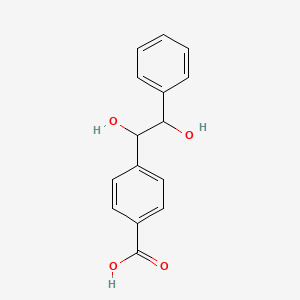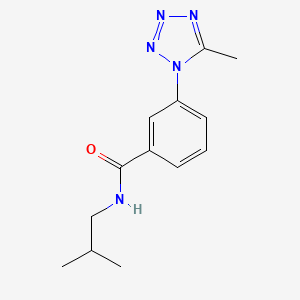
4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a 1,2-dihydroxy-2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzoic acid and phenylethyl alcohol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of intermediates and to ensure high yields.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Automated Systems: For precise control of reaction parameters and improved safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Polymer Science: Incorporated into polymer backbones to enhance material properties.
Biology
Antioxidant: Exhibits antioxidant properties due to the presence of hydroxyl groups.
Enzyme Inhibition: Potential inhibitor of enzymes involved in oxidative stress.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to oxidative stress.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Cosmetics: Incorporated into formulations for its antioxidant properties.
作用機序
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. Additionally, it may interact with specific molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic acid: Another dihydroxybenzoic acid derivative with similar antioxidant properties.
Gentisic acid (2,5-Dihydroxybenzoic acid): Known for its anti-inflammatory and antioxidant activities.
Salicylic acid (2-Hydroxybenzoic acid): Widely used in pharmaceuticals and cosmetics for its anti-inflammatory and keratolytic properties.
Uniqueness
4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes compared to simpler dihydroxybenzoic acids.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
4-(1,2-dihydroxy-2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9,13-14,16-17H,(H,18,19) |
InChIキー |
KLYIEQHUHIVICV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12161846.png)
![N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161861.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161873.png)

methanone](/img/structure/B12161892.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12161899.png)
![N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12161905.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161920.png)
![3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12161927.png)
![N-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12161939.png)
![7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161946.png)
